N-(3-fluorophenyl)-1-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCXLDJLMSROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 3-fluoroaniline with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The reaction is usually conducted in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine or alcohol derivatives, and various substituted fluorophenyl derivatives .
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. It is utilized in various chemical reactions, including:
- N-Arylation reactions : Involving the coupling of piperidine derivatives with aryl halides.
- Reductive amination : Where it acts as an intermediate in synthesizing other amines.
Table 1: Key Reactions Involving N-(3-fluorophenyl)-1-methylpiperidin-4-amine
| Reaction Type | Description | Example Products |
|---|---|---|
| N-Arylation | Coupling with aryl halides | Arylated piperidine derivatives |
| Reductive Amination | Formation of amines from ketones and aldehydes | Various substituted amines |
| Oxidation | Conversion to N-oxide derivatives | N-Oxide derivatives |
| Reduction | Production of reduced amine derivatives | Amine derivatives |
Biological Applications
Neurological Disorders
Research indicates that this compound may have therapeutic potential for treating neurological disorders such as Alzheimer's disease. Its ability to inhibit cholinesterases has been highlighted in studies focusing on cognitive enhancement and memory improvement.
Cancer Therapy
this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing significant apoptosis induction, particularly in hypopharyngeal tumor cells.
Table 2: Summary of Biological Activities
| Application Area | Findings | Reference |
|---|---|---|
| Neurological Disorders | Inhibits cholinesterases; potential for cognitive enhancement | |
| Cancer Therapy | Induces apoptosis in cancer cell lines | |
| CNS Applications | Crosses blood-brain barrier; affects neurotransmitter systems |
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the effects of this compound on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. This suggests its potential as a novel anticancer agent.
Case Study 2: Neuropharmacological Studies
In preclinical models, this compound enhanced serotonin levels, indicating its potential use in treating mood disorders. Behavioral assays showed improved outcomes in models of depression, suggesting a role in mood regulation.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter systems, particularly by modulating the activity of dopamine and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, which may have therapeutic effects in conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The 3-fluorophenyl group in the target compound likely confers moderate electronegativity and metabolic stability compared to bulkier substituents like 3-(trifluoromethyl)phenyl in . Halogenated analogs (e.g., 4-chlorophenyl in , bromo-fluorophenyl in ) exhibit altered electronic and steric profiles, which may impact receptor binding or photostability. For example, bromine’s bulkiness in could hinder interactions in enzyme active sites.
Synthetic Routes :
- Suzuki-Miyaura cross-coupling, as described for N-(3-fluorophenyl)-6-(4-methoxyphenyl)quinazolin-4-amine , suggests feasible pathways for introducing aryl groups to the piperidine core.
- Defluoroalkylation methods (e.g., ) enable the incorporation of fluorinated motifs, though multi-step processes may be required for complex analogs.
- Biological Activity: Piperidine-indole hybrids (e.g., ) demonstrate kinase inhibition (e.g., p97 ATPase), suggesting that the target compound’s piperidine-fluorophenyl scaffold may similarly interact with enzymatic domains. Piperidinoethylesters with alkoxyphenylcarbamic acids in inhibit photosynthesis, indicating that substituent positioning (2-, 3-, or 4-alkoxy) critically affects activity. For the target compound, the 3-fluorophenyl placement may optimize steric compatibility in biological targets.
Biological Activity
N-(3-fluorophenyl)-1-methylpiperidin-4-amine is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and neurology. Its structural features and biological activities have garnered attention for their implications in drug development.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine ring substituted with a 3-fluorophenyl group, which is crucial for its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Studies have demonstrated that it can interact with key molecular targets involved in tumor growth and survival pathways .
- Cholinergic Activity : As a piperidine derivative, it may influence cholinergic signaling, which is relevant for conditions such as Alzheimer's disease. It has been noted to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
Biological Activity Data
The biological activity of this compound can be summarized through various assays measuring its efficacy against different cell lines and biological targets. Below is a table summarizing key findings:
Case Studies
- Cancer Therapeutics : A study evaluated the compound's effects on FaDu cells, revealing that it not only inhibited cell growth but also triggered apoptotic pathways. The mechanism was linked to the modulation of NF-kB signaling, which is pivotal in cancer progression .
- Neurological Applications : In another investigation focusing on Alzheimer's disease, this compound was tested for its ability to inhibit cholinesterase enzymes. Results indicated that the compound could enhance cognitive function by increasing acetylcholine availability, thus providing a potential therapeutic avenue for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and the fluorophenyl substituent significantly impact biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine at the 3-position of the phenyl ring enhances lipophilicity and receptor binding affinity.
- Piperidine Modifications : Variations in the piperidine structure can lead to changes in potency against specific targets, highlighting the importance of structural integrity for maintaining biological function .
Q & A
Q. What are the common synthetic routes for N-(3-fluorophenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 1-methylpiperidin-4-amine with 3-fluorophenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., K₂CO₃/NaOH) in polar aprotic solvents (DMF or acetonitrile) .
- Step 2 : Purify via column chromatography or recrystallization.
- Optimization : Adjust reaction temperature (60–100°C), solvent polarity, and stoichiometry to improve yield. Use catalytic systems (e.g., Pd for cross-coupling) if introducing complex substituents .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl group and methylpiperidine substitution (e.g., δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ = 237.14 g/mol).
- X-ray Crystallography : Use SHELX or ORTEP-3 to resolve crystal structures and verify stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with analogs like N-(3,5-dimethylphenyl)-1-methylpiperidin-4-amine to assess fluorine’s impact .
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin/dopamine) due to structural similarity to psychoactive piperidines .
Advanced Research Questions
Q. How does the 3-fluorophenyl substitution influence biological activity compared to para- or ortho-substituted analogs?
- Methodological Answer :
- SAR Analysis : Meta-fluorine enhances lipophilicity and π-stacking with hydrophobic receptor pockets. Para-substitutions (e.g., 4-fluorophenyl) may reduce steric hindrance, altering binding kinetics. Compare IC₅₀ values in receptor assays using analogs from structural databases (e.g., PubChem entries in ).
- Computational Modeling : Perform docking studies (e.g., AutoDock) to visualize interactions with target proteins .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, analogs like N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine show variable activity due to assay sensitivity .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like purity (HPLC ≥95%) and solvent effects (DMSO vs. saline) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., piperidine N-methylation) and modify substituents (e.g., trifluoromethyl for metabolic resistance) .
Q. How can computational tools enhance understanding of its molecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites.
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 5-HT₃) using GROMACS. Cross-validate with crystallographic data from SHELXL refinements .
Comparative and Mechanistic Questions
Q. How do structural modifications to the piperidine ring affect target selectivity?
- Methodological Answer :
- Ring Expansion : Compare with azepane analogs to assess conformational flexibility.
- Substituent Effects : Introduce bulky groups (e.g., trifluoromethyl) to sterically block off-target interactions. Refer to SAR tables in for guidance.
Q. What experimental approaches validate hypothesized mechanisms of action?
- Methodological Answer :
- Knockout Models : Use CRISPR-edited cell lines lacking suspected targets (e.g., dopamine receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
